(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxyl group, and a dipropylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Hydroxyl Group: The hydroxyl group at position 6 can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Dipropylamino Side Chain: This step involves the alkylation of the benzofuran core with a dipropylamine derivative under basic conditions.
Formation of the Benzylidene Group: The final step involves the condensation of the benzofuran derivative with 2-methylbenzaldehyde under acidic or basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dipropylamino side chain can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one
- (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one
- (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-chlorobenzylidene)-1-benzofuran-3(2H)-one
Uniqueness
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its dipropylamino side chain, in particular, may enhance its interaction with biological targets compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C23H27NO3 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H27NO3/c1-4-12-24(13-5-2)15-19-20(25)11-10-18-22(26)21(27-23(18)19)14-17-9-7-6-8-16(17)3/h6-11,14,25H,4-5,12-13,15H2,1-3H3/b21-14- |
InChI Key |
FUKITAMHFDKVBP-STZFKDTASA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3C)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3C)C2=O)O |
Origin of Product |
United States |
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